molecular formula C17H18N2O2 B352937 {1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol CAS No. 440097-90-5

{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B352937
CAS No.: 440097-90-5
M. Wt: 282.34g/mol
InChI Key: JKUXIFPZLCPDNW-UHFFFAOYSA-N
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Description

{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol: is a chemical compound with a complex structure, featuring a benzimidazole core linked to a phenoxyethyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol typically involves the reaction of 2-(2-methylphenoxy)ethylamine with benzimidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The phenoxyethyl group can participate in substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology: In biological research, {1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy in treating certain diseases.

Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of {1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[2-(2-Methylphenoxy)ethyl]-1H-benzimidazol-2-amine
  • 1-[2-(2-Methylphenoxy)ethyl]-1H-benzimidazole-2-thiol

Comparison: Compared to these similar compounds, {1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol has a unique methanol moiety, which may confer distinct chemical and biological properties. This uniqueness can make it more suitable for certain applications, such as specific therapeutic targets or industrial processes.

Properties

IUPAC Name

[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-6-2-5-9-16(13)21-11-10-19-15-8-4-3-7-14(15)18-17(19)12-20/h2-9,20H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUXIFPZLCPDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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